molecular formula C19H16Cl2N2O5 B15171772 C19H16Cl2N2O5

C19H16Cl2N2O5

Cat. No.: B15171772
M. Wt: 423.2 g/mol
InChI Key: GXSZCVWCYZDCCF-IBGZPJMESA-N
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Description

The compound with the molecular formula C19H16Cl2N2O5 is known as Clenbuterol. It is a sympathomimetic amine used primarily as a bronchodilator and decongestant. Clenbuterol is commonly used to treat breathing disorders such as asthma. It is also known for its performance-enhancing and thermogenic properties, making it popular in the bodybuilding community .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clenbuterol is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Clenbuterol involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Clenbuterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated metabolites, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Clenbuterol has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of β2-adrenergic agonists.

    Biology: Studied for its effects on muscle growth and fat metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating muscle wasting diseases and chronic obstructive pulmonary disease (COPD).

    Industry: Used in veterinary medicine to treat respiratory diseases in animals.

Mechanism of Action

Clenbuterol exerts its effects by binding to β2-adrenergic receptors in the body. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the airways, making it easier to breathe. Additionally, Clenbuterol stimulates the central nervous system, increasing metabolic rate and promoting fat loss .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clenbuterol is unique due to its potent and long-lasting effects compared to other β2-adrenergic agonists. Its ability to promote muscle growth and fat loss makes it distinct from other compounds in its class .

Properties

Molecular Formula

C19H16Cl2N2O5

Molecular Weight

423.2 g/mol

IUPAC Name

2-[(5S)-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-(2-chlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C19H16Cl2N2O5/c1-27-16-7-6-11(20)8-14(16)22-18(26)19(10-17(24)25)9-15(23-28-19)12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1

InChI Key

GXSZCVWCYZDCCF-IBGZPJMESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O

Origin of Product

United States

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